2-[5-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-3-yl]acetohydrazide
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Overview
Description
2-[5-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-3-yl]acetohydrazide is a complex organic compound that features a brominated pyridine ring and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-3-yl]acetohydrazide typically involves multiple steps. One common method starts with the bromination of 3-pyridyl compounds, followed by the formation of the triazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[5-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-3-yl]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents include hydrazine for the formation of the acetohydrazide group, and catalysts like palladium for substitution reactions. Reaction conditions often involve specific temperatures and solvents to optimize the reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring .
Scientific Research Applications
2-[5-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-3-yl]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-3-yl]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The brominated pyridine and triazole rings can bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
5-(5-Bromo-3-pyridyl)-1H-tetrazole: Shares the brominated pyridine ring but differs in the heterocyclic structure.
5-Bromoindole: Contains a brominated aromatic ring but lacks the triazole moiety.
Uniqueness
2-[5-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-3-yl]acetohydrazide is unique due to its combination of a brominated pyridine ring and a triazole moiety, which imparts specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C9H9BrN6O |
---|---|
Molecular Weight |
297.11 g/mol |
IUPAC Name |
2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]acetohydrazide |
InChI |
InChI=1S/C9H9BrN6O/c10-6-1-5(3-12-4-6)9-13-7(15-16-9)2-8(17)14-11/h1,3-4H,2,11H2,(H,14,17)(H,13,15,16) |
InChI Key |
MWRDKCDMQFUSBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C2=NNC(=N2)CC(=O)NN |
Origin of Product |
United States |
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